molecular formula C19H24N2O5S B334604 ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B334604
M. Wt: 392.5 g/mol
InChI Key: JQZJKZOZGAASPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

ETHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-methylfuran-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H24N2O5S/c1-6-21(7-2)18(23)15-11(4)14(19(24)25-8-3)17(27-15)20-16(22)13-9-10-26-12(13)5/h9-10H,6-8H2,1-5H3,(H,20,22)

InChI Key

JQZJKZOZGAASPL-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(OC=C2)C)C(=O)OCC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(OC=C2)C)C(=O)OCC)C

Origin of Product

United States

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